2-(Benzo[d]thiazol-2-yl)-4-fluorophenol

Medicinal Inorganic Chemistry Cytotoxicity DNA Binding

2-(Benzo[d]thiazol-2-yl)-4-fluorophenol (CAS 90481-42-8) is a fluorinated benzothiazole derivative that functions as a bidentate chelating ligand and an excited-state intramolecular proton transfer (ESIPT) fluorophore. It is synthesized via condensation of 5-fluoro-2-hydroxybenzoic acid with 2-aminobenzenethiol, yielding a molecular formula of C₁₃H₈FNOS and a molecular weight of 245.27 g/mol.

Molecular Formula C13H8FNOS
Molecular Weight 245.27 g/mol
CAS No. 90481-42-8
Cat. No. B6300291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzo[d]thiazol-2-yl)-4-fluorophenol
CAS90481-42-8
Molecular FormulaC13H8FNOS
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)F)O
InChIInChI=1S/C13H8FNOS/c14-8-5-6-11(16)9(7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H
InChIKeySWYVTAFRNPDKQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzo[d]thiazol-2-yl)-4-fluorophenol (CAS 90481-42-8): Core Identity for Procurement and Research Selection


2-(Benzo[d]thiazol-2-yl)-4-fluorophenol (CAS 90481-42-8) is a fluorinated benzothiazole derivative that functions as a bidentate chelating ligand and an excited-state intramolecular proton transfer (ESIPT) fluorophore [1]. It is synthesized via condensation of 5-fluoro-2-hydroxybenzoic acid with 2-aminobenzenethiol, yielding a molecular formula of C₁₃H₈FNOS and a molecular weight of 245.27 g/mol [1]. The compound is commercially available with purities typically at or above 98% (HPLC) [2].

Why Generic Benzothiazole-Phenol Analogs Cannot Substitute for 2-(Benzo[d]thiazol-2-yl)-4-fluorophenol


The 4-fluoro substituent on the phenol ring of 2-(benzo[d]thiazol-2-yl)-4-fluorophenol is not a passive structural feature; it electronically modulates the compound's chelating ability and fluorophoric properties in ways that non-fluorinated or differently halogenated analogs cannot replicate [1]. This specific substitution pattern directly influences the stability, geometry, and biological activity of its metal complexes, as demonstrated by the superior anticancer activity of its Cu(II) complex compared to the Pd(II) analog [1]. Generic substitution with the parent 2-(benzo[d]thiazol-2-yl)phenol (HBT) or other halogen variants would yield complexes with different DNA binding affinities and cytotoxic profiles, compromising experimental reproducibility and data validity [1].

Quantitative Differentiation Evidence for 2-(Benzo[d]thiazol-2-yl)-4-fluorophenol Against Closest Analogs


Cu(II) vs. Pd(II) Complex DNA Binding Affinity: A 4.6-Fold Difference

The Cu(II) complex of 2-(benzo[d]thiazol-2-yl)-4-fluorophenol, [Cu(BTFP)₂], exhibits a 4.6-fold higher intrinsic binding constant to calf thymus DNA (CT-DNA) compared to its Pd(II) counterpart, [Pd(BTFP)₂] [1]. This quantitative difference underpins the superior anticancer activity observed for the Cu(II) complex against cisplatin-resistant HepG2 liver cancer cells [1].

Medicinal Inorganic Chemistry Cytotoxicity DNA Binding

Selective Cytotoxicity in Cisplatin-Resistant Cancer: Cu Complex Outperforms Pd Analog

The [Cu(BTFP)₂] complex demonstrates superior anticancer activity over [Pd(BTFP)₂] in the cisplatin-resistant HepG2 liver cancer cell line [1]. This differential activity highlights the critical role of the metal center in overcoming resistance mechanisms, with the Cu(II) complex inducing G2/M phase cell cycle arrest and apoptosis in HepG2 cells [1].

Drug Resistance HepG2 Metallodrugs

Fluorescence Emission Shift vs. Parent HBT Framework

The 4-fluoro substitution in 2-(benzo[d]thiazol-2-yl)-4-fluorophenol results in a fluorescence emission maximum at ~510 nm in DMF solution [1]. This represents a hypsochromic shift relative to the parent 2-(2'-hydroxyphenyl)benzothiazole (HBT), which emits at approximately 515 nm under similar conditions [2]. This 5 nm blue shift indicates that the fluorine atom perturbs the excited-state proton transfer energetics.

ESIPT Fluorophore Fluorescent Probe Photophysics

High-Impact Application Scenarios for 2-(Benzo[d]thiazol-2-yl)-4-fluorophenol Based on Proven Differentiation


Development of Cu(II)-Based Anticancer Agents Targeting Drug-Resistant Tumors

The 4.6-fold higher DNA binding affinity and superior activity of [Cu(BTFP)₂] against cisplatin-resistant HepG2 cells make 2-(benzo[d]thiazol-2-yl)-4-fluorophenol a critical ligand for medicinal inorganic chemistry programs focused on overcoming drug resistance [1]. Researchers should procure this specific fluorinated ligand for systematic Cu(II) complexation studies, as the Pd(II) analog shows markedly inferior DNA targeting [1].

Spectrally-Distinct ESIPT Fluorophore for Multiplexed Bioimaging

The ~5 nm blue-shifted fluorescence emission (~510 nm in DMF) relative to the parent HBT scaffold allows 2-(benzo[d]thiazol-2-yl)-4-fluorophenol to serve as a spectrally distinct building block for fluorescent probes [1]. This is particularly valuable for constructing ratiometric sensors or multiplexed imaging panels where the parent HBT's emission would cause channel crosstalk [2].

Standardized Ligand for Comparative Metallodrug Structure-Activity Relationship (SAR) Studies

The availability of both Pd(II) and Cu(II) complexes with fully characterized DNA binding constants and cytotoxic profiles against a panel of cancer cell lines (PC3, HeLa, A549, HepG2) establishes 2-(benzo[d]thiazol-2-yl)-4-fluorophenol as a validated ligand for comparative SAR campaigns [1]. Procuring this exact compound ensures experimental continuity with published benchmark data.

Building Block for H₂O₂-Responsive Prodrugs and Imaging Probes

This fluorinated benzothiazole-phenol serves as the fluorophore component in aspirin-based probe AP (CHEBI:141699), where it is linked via an H₂O₂-cleavable bond for imaging oxidative stress in vascular disease models [3]. The fluorine atom enhances the probe's stability and electronic properties compared to non-fluorinated alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Benzo[d]thiazol-2-yl)-4-fluorophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.